What are the chemical properties of 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one?
What are the chemical properties of 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one?
An In-Depth Technical Guide to the Chemical Properties of 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one
Introduction
1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure incorporates a pyrrolidinone core, a key motif found in numerous biologically active molecules and natural products.[1][2] The introduction of a 2,2,2-trifluoroethyl group on the nitrogen atom imparts unique electronic properties that modulate the molecule's reactivity, basicity, and metabolic stability. These characteristics make it a valuable and versatile building block in the synthesis of complex pharmaceutical agents, particularly as an intermediate for Janus kinase (JAK) inhibitors used in the treatment of autoimmune diseases like rheumatoid arthritis.[3][4]
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one, designed for researchers, chemists, and professionals in the field of drug discovery.
Molecular Structure and Physicochemical Properties
The foundational characteristics of a molecule dictate its behavior in chemical and biological systems. The structure of 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one is defined by a five-membered saturated nitrogen heterocycle (pyrrolidine) featuring a ketone at the 3-position and an N-trifluoroethyl substituent.
Caption: Chemical structure of 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 1096881-58-1 | [5] |
| Molecular Formula | C₆H₈F₃NO | [5] |
| Molecular Weight | 167.13 g/mol | Calculated |
| IUPAC Name | 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one | [5] |
| SMILES | O=C1CN(CC(F)(F)F)CC1 | [5] |
| Predicted XLogP3 | 0.4 | Computed |
| Predicted pKa (Conjugate Acid) | ~5.5 | Estimated based on substituent effects |
Synthesis and Manufacturing
Pyrrolidin-3-one scaffolds are valuable, yet their synthesis can be challenging.[1] A prominent and effective strategy for constructing the pyrrolidin-3-one core is the [3+2] cycloaddition reaction between a nitrone and an allene substituted with an electron-withdrawing group.[1][6] This methodology offers a convergent and efficient route to highly functionalized pyrrolidine derivatives.
The synthesis of 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one would likely proceed through a similar pathway, utilizing an N-(2,2,2-trifluoroethyl) substituted nitrone.
Caption: General workflow for the synthesis of pyrrolidin-3-ones.
Experimental Protocol: Representative Synthesis
The following protocol is a representative example based on established methods for analogous compounds.[6]
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Nitrone Formation: To a solution of N-(2,2,2-trifluoroethyl)hydroxylamine (1.0 eq) in a suitable solvent (e.g., toluene), add an aldehyde, such as paraformaldehyde (1.1 eq).
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Cycloaddition: Add an activated allene, for example, an allenylphosphonate (1.0 eq), to the reaction mixture.
-
Reaction Conditions: Seal the reaction vessel and heat using microwave irradiation, typically at temperatures around 150°C for 2-3 hours.[1][6] The causality for using microwave heating is to accelerate the cycloaddition, which can be slow under conventional heating, thereby improving yields and reducing reaction times.
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Workup and Purification: After cooling, concentrate the reaction mixture under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one.
Chemical Reactivity and Mechanistic Insights
The reactivity of 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one is governed by the interplay between the pyrrolidine ring, the carbonyl group, and the powerfully electron-withdrawing trifluoroethyl substituent.
Caption: Key reactivity sites of the molecule.
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Influence of the Trifluoroethyl Group: The three fluorine atoms exert a strong negative inductive effect (-I), pulling electron density away from the nitrogen atom. This significantly reduces the basicity of the nitrogen compared to a typical dialkyl amine, making it a very weak base and less nucleophilic.[2] This property is often desirable in drug candidates to reduce off-target interactions with biological amines and improve metabolic stability.
-
Reactions at the Carbonyl Group: The ketone at the C3 position is the primary site of reactivity. It can undergo a range of standard carbonyl transformations:
-
Reduction: The ketone can be readily reduced to the corresponding alcohol, 1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol, using reducing agents like sodium borohydride (NaBH₄). This transformation is a key step in the synthesis of more complex derivatives.
-
Reductive Amination: The carbonyl can react with a primary or secondary amine to form an iminium intermediate, which is then reduced in situ to yield a 3-amino-pyrrolidine derivative.
-
Enolate Formation: The protons on the α-carbons (C2 and C4) are acidic and can be removed by a suitable base to form an enolate, which can then act as a nucleophile in alkylation or condensation reactions.
-
Spectroscopic Profile
While specific experimental spectra are not widely published, the spectroscopic characteristics of 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one can be reliably predicted based on its structure. These data are crucial for reaction monitoring and structural confirmation.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Frequency | Key Characteristics |
| ¹H NMR | Pyrrolidine CH₂ (α to C=O) | δ 2.5-2.8 ppm | Multiplet |
| Pyrrolidine CH₂ (α to N) | δ 2.9-3.2 ppm | Multiplet | |
| N-CH₂-CF₃ | δ 3.3-3.6 ppm | Quartet (q), J ≈ 9 Hz (coupling to ³F) | |
| ¹³C NMR | C=O | δ 205-215 ppm | Carbonyl carbon, low intensity |
| Pyrrolidine CH₂ | δ 40-60 ppm | Multiple signals in the aliphatic region | |
| N-CH₂-CF₃ | δ 50-60 ppm | Quartet (q), ¹JCF ≈ 35 Hz | |
| N-CH₂-CF₃ | δ 123-128 ppm | Quartet (q), ¹JCF ≈ 277 Hz | |
| ¹⁹F NMR | -CF₃ | δ -70 to -75 ppm (relative to CFCl₃) | Triplet (t), J ≈ 9 Hz (coupling to ²H) |
| IR Spectroscopy | C=O Stretch | 1740-1760 cm⁻¹ | Strong, sharp absorption |
| C-F Stretch | 1100-1300 cm⁻¹ | Strong, broad absorptions | |
| C-N Stretch | 1180-1250 cm⁻¹ | Medium absorption |
Application in Drug Discovery and Development
The primary application of 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one is as a high-value intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its pre-functionalized core allows for rapid and efficient construction of target molecules.
Most notably, derivatives of this compound are central to the synthesis of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide, a potent JAK inhibitor.[3][4][7] The pyrrolidine scaffold serves as a rigid framework to correctly orient the pharmacophoric groups for optimal binding to the kinase.
Caption: Role as a foundational building block in API synthesis.
Safety and Handling
-
Hazards: Expected to cause skin and serious eye irritation.[9] May cause respiratory irritation upon inhalation.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood.[8]
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[10]
-
Stability: The product is expected to be chemically stable under standard ambient conditions. Vapors may form explosive mixtures with air.
This guide provides a detailed overview based on available literature and established chemical principles. Researchers should always consult specific batch documentation and perform a thorough risk assessment before handling this compound.
References
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PubChem. 3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one. National Center for Biotechnology Information. [Link]
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NextSDS. 1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid hydrochloride — Chemical Substance Information. [Link]
- Google Patents. US11198697B1 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)
-
Pace, V. et al. (2019). Synthesis of Pyrrolidin-3-Ones and Spiropyrrolidinones by 1,3-Dipolar Cycloadditions of Nitrones with Allenylphosphonates. Chemistry – An Asian Journal. [Link]
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Cheméo. Chemical Properties of 1,2,2-trifluoroethyl (CAS 116819-06-8). [Link]
- Google Patents. AU2016340167A1 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)
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Wikipedia. Pyrrolidine. [Link]
- Google Patents.
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ResearchGate. (PDF) Synthesis of Pyrrolidin‐3‐Ones and Spiropyrrolidinones by 1,3‐Dipolar Cycloadditions of Nitrones with Allenylphosphonates. [Link]
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